molecular formula C18H20N2O5 B13822181 3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide

3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide

Cat. No.: B13822181
M. Wt: 344.4 g/mol
InChI Key: DSNBIYRZLWYLOG-YBFXNURJSA-N
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Description

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide is a hydrazone Schiff base compound Schiff bases are known for their versatility and wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 3,4,5-trimethoxybenzohydrazide in the presence of a catalytic amount of glacial acetic acid. The reaction is carried out in anhydrous ethanol under reflux conditions for several hours. After cooling, the product is filtered and purified .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazone group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide involves its ability to form complexes with metal ions. The hydrazone group acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects, such as inhibition of tumor cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide is unique due to its specific substituents, which enhance its biological activities and coordination properties. The presence of the trimethoxybenzene ring provides additional sites for interaction with biological molecules, making it a promising candidate for various applications.

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H20N2O5/c1-11(13-7-5-6-8-14(13)21)19-20-18(22)12-9-15(23-2)17(25-4)16(10-12)24-3/h5-10,21H,1-4H3,(H,20,22)/b19-11+

InChI Key

DSNBIYRZLWYLOG-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=CC=CC=C2O

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CC=C2O

Origin of Product

United States

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